molecular formula C10H7BrN2O4 B1414401 Methyl 3-bromo-2-cyano-6-nitrophenylacetate CAS No. 1805191-06-3

Methyl 3-bromo-2-cyano-6-nitrophenylacetate

Cat. No.: B1414401
CAS No.: 1805191-06-3
M. Wt: 299.08 g/mol
InChI Key: CAKKDXXJMGEXOK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-nitrophenylacetate is a synthetic compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol. This compound belongs to the class of nitrophenylacetates and has gained attention in scientific research due to its potential implications in various fields. It is a yellow crystalline solid that is widely used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-6-nitrophenylacetate typically involves the bromination of methyl 2-cyano-6-nitrophenylacetate. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient use of resources. The industrial production also emphasizes safety measures to handle the reactive bromine and other chemicals involved in the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-6-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-nitrophenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-6-nitrophenylacetate involves its interaction with specific molecular targets and pathways. The compound’s bromine, cyano, and nitro groups contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-cyano-3-nitrophenylacetate
  • Methyl 3-bromo-2-cyano-4-nitrophenylacetate

Uniqueness

Methyl 3-bromo-2-cyano-6-nitrophenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-6-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-7(5-12)8(11)2-3-9(6)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKKDXXJMGEXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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